1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 4-methoxyphenyl substituent at position 3 of the triazole ring and a propane-1-sulfonyl group attached to the piperazine moiety at position 7 of the pyrimidine ring. Such modifications are critical for modulating biological activity, particularly in targeting kinases or NADPH oxidase isoforms . The propane-1-sulfonyl group enhances hydrophilicity and may influence binding to sulfonate-recognizing enzyme pockets, while the 4-methoxyphenyl group contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-3-12-29(26,27)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-4-6-15(28-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKMQMOYRQWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure combining a triazole ring with a pyrimidine moiety and a piperazine group. The presence of the methoxyphenyl substituent enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of various enzymes by binding to their active sites, thereby blocking catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
Anticancer Activity
Recent studies indicate that compounds structurally similar to This compound exhibit significant anticancer properties. For instance:
- Compound 5i , a related phenylpyrazolo derivative, demonstrated potent dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines including MCF-7. It effectively inhibited tumor growth and induced apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Interaction studies utilizing molecular docking simulations reveal that it binds effectively to target enzymes involved in critical metabolic pathways. This binding disrupts normal enzymatic function, leading to altered cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo-pyrimidine derivatives:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various triazolo derivatives against cancer cell lines such as A549 and MCF-7. The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against A549 cells, suggesting potent anticancer activity .
- Enzyme Binding Affinity : Research involving enzyme inhibition assays demonstrated that compounds similar to the target compound could inhibit key enzymes in cancer metabolism pathways, highlighting their potential as therapeutic agents .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound 5i | Phenylpyrazolo | Dual EGFR/VGFR2 Inhibitor | 0.3 - 24 µM |
| Compound 17l | Triazolo-Pyrazine | Antiproliferative | 0.98 µM (A549) |
| Compound 14 | Triazolo-Pyrimidine | CDK2 Inhibitor | 45 - 97 nM (MCF-7) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
*Estimated based on analogous structures in .
Functional Group Impact on Activity
- Sulfonyl vs.
- Methoxy vs. Ethoxy Phenyl Substituents : The 4-methoxyphenyl group (target) offers moderate electron-donating effects, whereas the 4-ethoxyphenyl group () may prolong metabolic stability due to increased steric bulk.
- Sulfide vs. Sulfonyl Linkages : VAS2870’s sulfide group () enables reversible binding to NADPH oxidase, while the propane-1-sulfonyl group in the target compound may promote irreversible inhibition via covalent interactions.
Research Findings and Data Gaps
- Pharmacokinetic Data: Limited empirical data exist for the target compound’s absorption and metabolism, though analogues like suggest sulfonamide groups enhance renal excretion.
- Therapeutic Potential: Structural similarities to VAS2870 () imply utility in oxidative stress-related diseases (e.g., cardiovascular disorders), but in vivo validation is required.
Preparation Methods
Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Derivatives
Aminotriazoles react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the triazolopyrimidine ring. For example, 5-amino-1,2,3-triazole (10 ) reacts with 1,3-diketones or enones to yield 2,5,6,7-substituted triazolo[4,5-d]pyrimidines (11 ) (Scheme 1A). To introduce the 4-methoxyphenyl group at position 3, a 4-methoxy-substituted 1,3-dicarbonyl precursor (e.g., 4-methoxyphenyl-1,3-diketone) is employed. This method provides moderate to high yields (70–85%) but requires precise control of reaction conditions to avoid regioisomer formation.
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
Pyrimidin-2-yl-amidines (14 ) undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form triazolo[4,5-d]pyrimidines. This method is advantageous for introducing electron-withdrawing groups at position 7, which can later be displaced by piperazine. For instance, chlorination at position 7 using POCl₃ yields 7-chloro-triazolo[4,5-d]pyrimidine, a key intermediate for nucleophilic substitution.
Sulfonylation of Piperazine
The propane-1-sulfonyl group is introduced via sulfonylation of the secondary amine in piperazine.
Direct Sulfonylation with Propane-1-Sulfonyl Chloride
Piperazine derivatives react with propane-1-sulfonyl chloride in dichloromethane or THF under basic conditions (e.g., Et₃N, NaHCO₃) at 0–25°C. The reaction is typically complete within 2–4 hours, yielding 4-(propane-1-sulfonyl)piperazine derivatives in 85–95% yield. For instance, treatment of 1-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine with propane-1-sulfonyl chloride and Et₃N in DCM affords the target compound in 90% yield after recrystallization.
Stepwise Alkylation-Sulfonylation
Alternative routes involve initial alkylation of piperazine followed by sulfonylation. For example, piperazine is first alkylated with 1-chloropropane to form 1-(propyl)piperazine, which is subsequently sulfonylated. However, this method introduces regiochemical challenges and is less efficient than direct sulfonylation.
Integrated Synthetic Routes
Two optimized pathways are delineated below:
Route A: Sequential Cyclocondensation, SNAr, and Sulfonylation
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Cyclocondensation : 5-Amino-1,2,3-triazole and 4-methoxyphenyl-1,3-diketone react in acetic acid at 120°C to form 3-(4-methoxyphenyl)-7-hydroxy-triazolo[4,5-d]pyrimidine.
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Chlorination : Treatment with POCl₃ at 80°C yields 7-chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine.
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SNAr with Piperazine : Reaction with piperazine in DMF/K₂CO₃ at 100°C for 12 hours.
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Sulfonylation : Propane-1-sulfonyl chloride is added in DCM/Et₃N at 0°C, stirred for 2 hours.
Overall Yield : 68–72% (four steps).
Route B: Oxidative Cyclization Followed by Buchwald-Hartwig Amination
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Oxidative Cyclization : Pyrimidin-2-yl-amidine (14 ) is treated with I₂ in DMF to form 7-bromo-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine.
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Buchwald-Hartwig Coupling : Pd(OAc)₂/Xantphos catalyzes reaction with piperazine in toluene at 110°C.
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Sulfonylation : As in Route A.
Overall Yield : 75–80% (three steps).
Analytical Data and Characterization
Challenges and Optimization Considerations
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Regioselectivity : Competing pathways during cyclocondensation may yield [1,5-a] or [4,3-a] isomers. Use of electron-donating groups (e.g., 4-methoxyphenyl) favors the desired [4,5-d] isomer.
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Sulfonylation Specificity : Excess sulfonyl chloride or prolonged reaction times may lead to over-sulfonylation. Controlled addition at 0°C and stoichiometric monitoring mitigate this.
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted piperazine and sulfonyl chloride byproducts .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this triazolopyrimidine-piperazine derivative?
Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction parameters:
- Step 1: Formation of the triazolopyrimidine core via cyclization reactions. Use polar aprotic solvents (e.g., DMF) and catalysts like CuI for azide-alkyne cycloadditions .
- Step 2: Introduction of the propane-1-sulfonyl group to the piperazine ring. Optimize sulfonation conditions (e.g., sulfonyl chloride in dichloromethane at 0–5°C) to avoid over-sulfonation .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze peak splitting patterns for the triazole (δ 8.2–8.5 ppm), methoxyphenyl (δ 3.8 ppm for OCH), and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) with HRMS to distinguish from impurities .
- HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What experimental strategies are recommended for evaluating the compound’s solubility and stability?
Methodological Answer:
- Solubility Profiling: Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or simulated biological fluids. Monitor precipitation via dynamic light scattering (DLS) .
- Stability Studies: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, UV light) and analyze degradation pathways using LC-MS .
Q. How can researchers screen for preliminary biological activity?
Methodological Answer:
- In vitro Assays:
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Target Prediction: Use molecular docking (e.g., AutoDock Vina) to prioritize kinases or GPCRs based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis: Modify the methoxyphenyl group (e.g., replace with ethoxy, halogenated aryl) or propane-sulfonyl moiety (e.g., cyclopropane-sulfonyl) to assess steric/electronic effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (aryl groups) .
- Selectivity Profiling: Screen against panels of related enzymes (e.g., PI3K isoforms, Aurora kinases) to identify off-target interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- PK Parameters: Conduct rodent studies with IV/PO dosing. Monitor plasma levels via LC-MS/MS and calculate AUC, , and bioavailability. Adjust dosing based on metabolite identification (e.g., sulfone oxidation) .
Q. What computational tools are effective for predicting metabolic pathways?
Methodological Answer:
- In silico Tools: Use GLORY (for phase I metabolism) and GLORYx (for phase II) to predict sites of oxidation (e.g., piperazine ring) or glucuronidation (methoxyphenyl group) .
- MD Simulations: Apply GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Tables for Key Data
Table 1: Representative Biological Activity Data from Analogous Compounds
| Compound Class | Target | IC (nM) | Reference |
|---|---|---|---|
| Triazolopyrimidine | PI3Kγ | 12.5 ± 1.2 | |
| Piperazine-sulfonyl | Aurora B | 45.3 ± 3.8 | |
| Methoxyphenyl derivatives | EGFR (T790M) | 8.7 ± 0.9 |
Table 2: Solubility and Stability Parameters
| Solvent System | Solubility (mg/mL) | Stability (t at 25°C) |
|---|---|---|
| DMSO | >50 | >30 days |
| PBS (pH 7.4) | 0.12 | 48 hours |
| Simulated Gastric Fluid | 0.08 | 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
